A Comprehensive Technical Guide to the Physical and Chemical Properties of Perfluorododecyl Iodide
A Comprehensive Technical Guide to the Physical and Chemical Properties of Perfluorododecyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Perfluorododecyl iodide. It is important to note that the term "Perfluorododecyl iodide" is commonly used in chemical literature and commercial listings to refer to two distinct compounds: Perfluorodecyl iodide (C₁₀F₂₁I) and Perfluorododecyl iodide (C₁₂F₂₅I). This guide will address both compounds to ensure clarity and comprehensive coverage of the topic.
Compound Identification and Nomenclature Discrepancy
A critical point of clarification for researchers is the ambiguous use of the name "Perfluorododecyl iodide." While systematic nomenclature would designate the C₁₂ compound as such, the C₁₀ analogue is also frequently referred to by this name. For precision, it is imperative to refer to these compounds by their chemical formula or, preferably, their CAS number.
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Perfluorodecyl iodide (C₁₀F₂₁I): CAS Number 423-62-1
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Perfluorododecyl iodide (C₁₂F₂₅I): CAS Number 307-60-8
This guide will present the properties of each compound separately to avoid confusion.
Physical Properties
The physical characteristics of these perfluoroalkyl iodides are summarized in the tables below. These properties are crucial for designing experimental setups, purification procedures, and for understanding their behavior in various physical systems.
Perfluorodecyl Iodide (C₁₀F₂₁I)
| Property | Value | References |
| Molecular Formula | C₁₀F₂₁I | [1][2][3][4] |
| Molecular Weight | 645.98 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline | [1][3] |
| Melting Point | 65-67 °C | [1][5] |
| Boiling Point | 195-200 °C | [1][5] |
| Density | 1.8 g/cm³ (estimate) | [3] |
| Refractive Index | 1.317 | [3] |
| Solubility | Slightly soluble in chloroform and ethyl acetate. Generally immiscible with water and many common organic solvents. | [3] |
Perfluorododecyl Iodide (C₁₂F₂₅I)
| Property | Value | References |
| Molecular Formula | C₁₂F₂₅I | [6][7][8][9] |
| Molecular Weight | 745.99 g/mol | [6][9] |
| Appearance | White to off-white solid/yellow waxy chunks | [6][8] |
| Melting Point | 95-98 °C | [6][9][10] |
| Boiling Point | 108-110 °C at 18 mmHg; 132 °C at 34 mmHg | [6][9][10] |
| Density | 1.9588 g/cm³ (estimate) | [6] |
| Refractive Index | 1.312 @ 25 °C | [10] |
| Solubility | Slightly soluble in chloroform and methanol. Generally immiscible with water and many common organic solvents. | [6][9] |
Chemical Properties and Reactivity
Both C₁₀F₂₁I and C₁₂F₂₅I exhibit chemical properties characteristic of perfluoroalkyl iodides. The carbon-iodine bond is the most reactive site in the molecule.
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Stability: These compounds are generally stable under standard conditions but can be sensitive to light.[3] Upon heating to decomposition, they may release toxic vapors of iodine and fluorine-containing compounds.
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Reactivity: The C-I bond can be cleaved to generate a perfluoroalkyl radical. This reactivity is the basis for their use in various chemical transformations. They are key intermediates in the synthesis of more complex fluorinated molecules, including polymers, surfactants, and pharmaceutical precursors.[4][11] Perfluoroalkyl iodides can participate in a range of reactions, such as:
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Radical Additions: The perfluoroalkyl radical can add across double and triple bonds. This is a fundamental reaction for creating more complex fluorinated structures.
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Telomerization: They can act as chain transfer agents or initiators in the telomerization of fluoroalkenes like tetrafluoroethylene, leading to the formation of longer-chain perfluoroalkyl iodides.
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Coupling Reactions: They can be used in various coupling reactions to attach the perfluoroalkyl chain to other organic moieties.
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Experimental Protocols
The following are detailed methodologies for determining the key physical properties of Perfluorododecyl iodide.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[12]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid. Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. Repeat until a packed column of 2-3 mm in height is achieved.[12]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[13]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).
-
The melting point is reported as this temperature range.
-
-
Purity Assessment: A sharp melting point range (0.5-2°C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.[13]
Boiling Point Determination (Microscale Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or a small beaker with high-boiling mineral oil
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Thermometer
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
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Rubber band or wire to attach the test tube to the thermometer
-
Heating source (Bunsen burner or hot plate)
Procedure:
-
Sample Preparation: Place approximately 0.5 mL of the liquid sample into the small test tube.
-
Apparatus Assembly:
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Place a capillary tube (sealed end up) into the liquid in the test tube.[14]
-
-
Heating:
-
Immerse the assembly in the Thiele tube or oil bath, ensuring the oil level is above the sample level but below the top of the test tube.
-
Heat the side arm of the Thiele tube or the oil bath gently.[15]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
-
Measurement:
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[14]
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
Solubility Determination (Qualitative)
Objective: To determine the solubility of the compound in various solvents.
Background: Perfluorinated compounds are known for their unique solubility characteristics, often being immiscible with both polar (e.g., water) and non-polar (e.g., hexane) organic solvents. They tend to be more soluble in other fluorinated solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
A range of solvents:
-
Water
-
Methanol
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Acetone
-
Hexane
-
Toluene
-
Chloroform
-
A perfluorinated solvent (e.g., perfluorohexane)
-
Procedure:
-
Sample Addition: To a series of clean, dry test tubes, add approximately 10-20 mg of the solid Perfluorododecyl iodide.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent.
-
Mixing: Agitate each tube vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.
-
Observation:
-
Observe each tube to see if the solid has dissolved completely.
-
If the solid has dissolved, the compound is classified as "soluble" in that solvent.
-
If some or all of the solid remains, the compound is "partially soluble" or "insoluble."
-
Note the formation of separate liquid phases, which indicates immiscibility.
-
-
Reporting: Report the solubility of the compound in each of the tested solvents at a specific temperature (e.g., room temperature).
Visualizations of Chemical Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key chemical processes involving perfluoroalkyl iodides.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 3. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Properties of perfluorocarbon solvents | Petr Beier Group [beier.group.uochb.cz]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. who.int [who.int]
